4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
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Overview
Description
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazide with an aldehyde or ketone to form the hydrazone.
Acylation: The hydrazone is then acylated using an acyl chloride or anhydride to introduce the acetyl group.
Coupling with furan-2-carboxylate: The final step involves coupling the acylated hydrazone with furan-2-carboxylate under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to a hydrazine or to reduce other functional groups.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or as a ligand for receptor binding.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate exerts its effects will depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The hydrazone linkage and the furan ring are likely to play key roles in its binding interactions and overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methylbenzoate: This compound shares a similar hydrazone linkage and phenyl group but differs in the substituents on the phenyl ring and the presence of a methoxy group.
Acyl Hydrazones Derived from Vanillin: These compounds also feature a hydrazone linkage and have been studied for their potential as enzyme inhibitors and other biological activities.
Uniqueness
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to the combination of its furan ring, phenyl group, and hydrazone linkage. This combination of structural features may confer unique properties in terms of reactivity, binding interactions, and overall activity, making it a valuable compound for further study and application.
Properties
CAS No. |
881470-34-4 |
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Molecular Formula |
C21H17N3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H17N3O5/c1-14-4-8-16(9-5-14)23-19(25)20(26)24-22-13-15-6-10-17(11-7-15)29-21(27)18-3-2-12-28-18/h2-13H,1H3,(H,23,25)(H,24,26)/b22-13+ |
InChI Key |
PQVGZOOHZRHOJA-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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